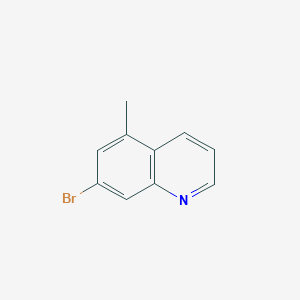

7-Bromo-5-methylquinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H8BrN |

|---|---|

Molecular Weight |

222.08 g/mol |

IUPAC Name |

7-bromo-5-methylquinoline |

InChI |

InChI=1S/C10H8BrN/c1-7-5-8(11)6-10-9(7)3-2-4-12-10/h2-6H,1H3 |

InChI Key |

KOVQWNFNDJHVEJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC2=C1C=CC=N2)Br |

Origin of Product |

United States |

Synthetic Methodologies for 7 Bromo 5 Methylquinoline

Direct Synthetic Approaches to 7-Bromo-5-methylquinoline

Direct methods for the synthesis of this compound primarily involve the formation of the quinoline (B57606) ring system from acyclic precursors already bearing the requisite bromo and methyl functionalities. These approaches are often favored for their efficiency in building the core structure.

Regioselective Bromination of 5-Methylquinoline (B1294701) Precursors

The direct bromination of 5-methylquinoline presents a challenge in achieving regioselectivity. The electronic nature of the quinoline ring and the directing effects of the methyl group influence the position of electrophilic substitution. The methyl group at the 5-position is an activating group and directs electrophiles to the ortho and para positions, which correspond to the 6- and 8-positions, and to a lesser extent, the 7-position.

To achieve bromination at the 7-position, careful control of reaction conditions is necessary. The use of a less reactive brominating agent or the addition of a catalyst that can modulate the regioselectivity is crucial. For instance, bromination of substituted quinolines has been achieved with varying degrees of regioselectivity using reagents like N-bromosuccinimide (NBS) in the presence of a Lewis acid or under free-radical conditions. The choice of solvent and temperature also plays a significant role in directing the substitution pattern. While direct bromination of 5-methylquinoline is a potential route, it often leads to a mixture of isomers, necessitating challenging purification steps.

Multi-Step Synthesis from Appropriately Substituted Anilines and Carbonyl Compounds

A more controlled and widely employed direct approach is the construction of the quinoline ring from substituted anilines and suitable carbonyl compounds through classic named reactions.

Skraup Synthesis: The Skraup synthesis is a robust method for quinoline formation, involving the reaction of an aniline (B41778) with glycerol (B35011), an oxidizing agent (such as nitrobenzene (B124822) or arsenic acid), and sulfuric acid. wikipedia.org For the synthesis of this compound, the logical starting material is 3-bromo-5-methylaniline (B1274160). The reaction with glycerol proceeds via the in situ formation of acrolein, which undergoes a Michael addition with the aniline, followed by cyclization and oxidation to yield the quinoline ring. A significant consideration in the Skraup reaction with meta-substituted anilines is the regioselectivity of the cyclization, which can potentially lead to the formation of both 5- and 7-substituted quinolines. However, the substitution pattern of the aniline can favor the formation of one isomer over the other.

Doebner-von Miller Reaction: This reaction is a variation of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones instead of glycerol. This allows for the introduction of a wider range of substituents on the resulting quinoline ring.

Combes Quinoline Synthesis: The Combes synthesis involves the reaction of an arylamine with a β-diketone in the presence of an acid catalyst. For this compound, 3-bromo-5-methylaniline would be reacted with a suitable β-diketone, followed by acid-catalyzed cyclization and dehydration.

Friedländer Synthesis: The Friedländer synthesis offers another pathway, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group (e.g., a ketone or ester). This method provides good control over the substitution pattern of the final quinoline product.

| Reaction | Starting Materials | Key Reagents | General Conditions |

| Skraup Synthesis | 3-Bromo-5-methylaniline, Glycerol | H₂SO₄, Oxidizing agent (e.g., Nitrobenzene) | Heating |

| Doebner-von Miller | 3-Bromo-5-methylaniline, α,β-Unsaturated carbonyl | Acid catalyst | Heating |

| Combes Synthesis | 3-Bromo-5-methylaniline, β-Diketone | Acid catalyst | Heating |

| Friedländer Synthesis | Substituted 2-amino-benzaldehyde/ketone, Methylene compound | Acid or base catalyst | Varies |

Indirect Synthetic Pathways via Functional Group Transformations

Derivatization of Related Bromoquinolines (e.g., through palladium-catalyzed coupling reactions)

Modern synthetic chemistry offers powerful tools for the derivatization of halogenated heterocycles through transition metal-catalyzed cross-coupling reactions. A plausible indirect route to this compound could involve the methylation of a 7-bromo-5-X-quinoline precursor, where X is a functional group amenable to conversion into a methyl group.

For instance, a palladium-catalyzed Suzuki or Stille coupling reaction could be employed to introduce a methyl group at the 5-position of a suitably functionalized 7-bromoquinoline (B152726). This would typically involve the conversion of a group at the 5-position (e.g., a hydroxyl or amino group) into a triflate or halide, followed by reaction with a methylating agent such as methylboronic acid or trimethylstannane (B102407) in the presence of a palladium catalyst and a suitable ligand.

Recent advancements have also demonstrated the direct methylation of aryl boronate esters using iodomethane, catalyzed by palladium complexes. escholarship.org This suggests a potential pathway where a 7-bromoquinoline-5-boronate ester could be methylated.

| Coupling Reaction | Substrate | Methylating Agent | Catalyst System |

| Suzuki Coupling | 7-Bromo-5-haloquinoline | Methylboronic acid | Pd catalyst, Base |

| Stille Coupling | 7-Bromo-5-haloquinoline | Methylstannane | Pd catalyst |

| Methylation of Boronate Ester | 7-Bromoquinoline-5-boronate ester | Iodomethane | Pd catalyst, Phosphine ligand |

Interconversion of Quinoline Substituents Leading to this compound

The synthesis of this compound can also be envisioned through the interconversion of other functional groups on the quinoline nucleus. For example, a Sandmeyer reaction could be utilized to convert a 7-amino-5-methylquinoline into the corresponding 7-bromo derivative. This would involve the diazotization of the amino group with nitrous acid, followed by treatment with a copper(I) bromide solution.

Conversely, a 5-amino-7-bromoquinoline could potentially be converted to this compound, although the direct replacement of a primary aromatic amine with a methyl group is a more complex transformation. It might require a multi-step sequence, such as conversion of the amine to a halide or triflate, followed by a palladium-catalyzed methylation as described previously.

Optimization of Synthetic Protocols

The efficiency of the aforementioned synthetic routes can be significantly enhanced through the optimization of reaction parameters. For classical methods like the Skraup synthesis, which are often characterized by harsh conditions and the potential for violent reactions, the use of milder oxidizing agents and the careful control of temperature are critical for improving safety and yield. wikipedia.org The addition of ferrous sulfate (B86663) is also known to moderate the reaction. wikipedia.org

In modern synthetic approaches, such as palladium-catalyzed cross-coupling reactions, the choice of catalyst, ligand, base, and solvent is paramount for achieving high yields and selectivity. The development of more active and stable catalysts has allowed for lower catalyst loadings and milder reaction conditions. Microwave-assisted synthesis has also emerged as a powerful technique to accelerate reaction times and improve yields in many quinoline syntheses. The use of ionic liquids as solvents or catalysts can also offer benefits in terms of reaction efficiency and recyclability. For bromination reactions, the choice of brominating agent (e.g., Br₂ vs. NBS) and the use of additives can be optimized to enhance regioselectivity and minimize the formation of byproducts. researchgate.netacgpubs.org

Catalyst Systems for Enhanced Efficiency and Selectivity in Quinoline Annulation

The annulation, or ring-forming, reactions to construct the quinoline core are often facilitated by catalysts to improve yield, reaction rate, and regioselectivity. A variety of catalytic systems, ranging from traditional acid catalysts to modern transition-metal and nanocatalysts, have been employed in quinoline synthesis. mdpi.comrsc.org

Transition Metal Catalysis: Transition metals like palladium, rhodium, copper, gold, and iron are pivotal in modern organic synthesis for their ability to catalyze a wide range of transformations, including C-H activation and cross-coupling reactions, which are instrumental in quinoline synthesis. mdpi.comrsc.orgresearchgate.net

Palladium Catalysts: Palladium-catalyzed reactions, such as the Heck reaction, are valuable for forming the carbon-carbon bonds necessary for the quinoline framework. organic-chemistry.org For instance, a modified Larock synthesis utilizes a palladium-catalyzed Heck reaction between 2-bromoanilines and allylic alcohols. organic-chemistry.org The choice of palladium source and ligands is critical. For example, the use of an allylpalladium(II) chloride dimer has been shown to be effective. organic-chemistry.org

Rhodium Catalysts: Rhodium complexes are known to catalyze C-H bond functionalization, a key step in many modern quinoline syntheses. researchgate.net These reactions often proceed under mild conditions and offer high atom economy. mdpi.com

Copper Catalysts: Copper-catalyzed annulation reactions provide an efficient route to various quinoline derivatives. mdpi.com These catalysts are often more cost-effective than their noble metal counterparts. researchgate.net

Gold Catalysts: Gold catalysis has emerged as a powerful tool for the synthesis of complex organic molecules, including quinolines. rsc.org Both Au(I) and Au(III) complexes can activate alkynes and other unsaturated systems to facilitate cyclization reactions. rsc.org

Nanocatalysts: The use of nanocatalysts in quinoline synthesis represents a green and efficient approach. nih.govacs.org Their high surface area-to-volume ratio often leads to enhanced catalytic activity. nih.gov

Metal Oxide Nanoparticles: Nanoparticles of metal oxides like TiO2 and cobalt oxide have been used as heterogeneous catalysts for the synthesis of quinolines. nih.govorganic-chemistry.org A key advantage of these catalysts is their ease of recovery and reusability, often achieved through simple filtration or magnetic separation. nih.gov

Supported Catalysts: Metal nanoparticles supported on materials like activated carbon or metal-organic frameworks (MOFs) offer improved stability and catalytic efficiency. nih.gov For example, an IRMOF-3/PSTA/Cu nanomaterial has been used for the one-pot multicomponent synthesis of quinoline derivatives. nih.gov

Acid Catalysis: Traditional methods for quinoline synthesis, such as the Skraup, Doebner-von Miller, and Friedländer reactions, often rely on strong acids like sulfuric acid or Lewis acids. ukzn.ac.zanih.gov More recently, solid acid catalysts like Nafion NR50 have been employed, particularly in conjunction with microwave irradiation, to provide a more environmentally friendly alternative. mdpi.com

Table 1: Comparison of Catalyst Systems in Quinoline Synthesis

| Catalyst System | Typical Reaction | Advantages | Disadvantages | Relevant Research |

|---|---|---|---|---|

| Palladium Complexes | Heck Reaction, C-H Activation | High efficiency, good functional group tolerance | Cost, potential for metal contamination | organic-chemistry.org |

| Rhodium Complexes | C-H Activation, Annulation | High atom economy, mild reaction conditions | High cost | mdpi.comresearchgate.net |

| Copper Catalysts | Annulation, Decarboxylative Cyclization | Cost-effective, versatile | Can require specific ligands | mdpi.com |

| Gold Catalysts | Alkyne Activation, Annulation | Unique reactivity, mild conditions | Very high cost | rsc.org |

| Nanocatalysts (e.g., TiO2, Co-oxide) | Friedländer Annulation, Dehydrogenation | Reusable, high surface area, green | Can be prone to agglomeration | nih.govorganic-chemistry.org |

| Solid Acids (e.g., Nafion) | Friedländer Synthesis | Reusable, reduced corrosion and waste | Can have lower activity than liquid acids | mdpi.com |

Reaction Condition Tuning (Temperature, Solvent Effects, Pressure)

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Temperature, solvent, and in some cases, pressure, are key parameters that can significantly influence the outcome of the synthesis.

Temperature: The reaction temperature can affect both the rate of reaction and the selectivity. Many traditional quinoline syntheses require high temperatures. nih.gov However, modern catalytic methods often allow for milder conditions. mdpi.com For example, some nanocatalyzed Friedländer annulations can be performed at temperatures between 80-100 °C. nih.gov Microwave-assisted synthesis has also emerged as a technique to rapidly achieve high temperatures, often leading to significantly shorter reaction times. researchgate.net For instance, a microwave-assisted Friedländer synthesis using acetic acid as a solvent can achieve optimal yields at 160 °C with a heating period of only 5 to 10 minutes. researchgate.net

Solvent Effects: The choice of solvent can have a profound impact on the reaction. Solvents can influence the solubility of reactants and catalysts, stabilize intermediates, and in some cases, participate in the reaction. rsc.orgresearchgate.net

Polar Aprotic Solvents: Solvents like acetonitrile (B52724) (MeCN), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) are commonly used in quinoline synthesis. rsc.orggoogle.com Acetonitrile is often a good choice for electrophilic cyclization reactions. nih.gov In some cases, aprotic polar solvents have been shown to be beneficial for the reaction to proceed. rsc.org

Protic Solvents: Protic solvents like ethanol (B145695) can sometimes be detrimental to reactions involving certain catalysts, potentially due to complexation with the catalyst. rsc.org However, in other systems, such as the Nafion-catalyzed Friedländer synthesis, ethanol is the solvent of choice. mdpi.com

Solvent-Free Conditions: To align with the principles of green chemistry, solvent-free, or "neat," reaction conditions are increasingly being explored. nih.gov These methods can reduce waste and simplify purification. Several nanocatalyzed and microwave-assisted syntheses of quinolines have been successfully carried out under solvent-free conditions. nih.govnih.gov

Pressure: While many quinoline syntheses are carried out at atmospheric pressure, in some cases, applying pressure can be advantageous. For instance, reactions involving gaseous reagents or those that proceed with a reduction in volume may benefit from increased pressure. Some catalytic hydrogenations or aminations to produce quinoline precursors are carried out under pressure. researchgate.net

Table 2: Influence of Reaction Conditions on Quinoline Synthesis

| Parameter | Effect on Reaction | Examples | Relevant Research |

|---|---|---|---|

| Temperature | Affects reaction rate and selectivity. Higher temperatures can lead to side reactions. | Optimal yield for a microwave-assisted Friedländer synthesis at 160°C. | researchgate.net |

| Solvent | Influences solubility, stabilizes intermediates, can participate in the reaction. | Aprotic polar solvents like DMF and MeCN are often favorable. | rsc.orgnih.gov |

| Pressure | Can be beneficial for reactions involving gases or with a volume decrease. | Catalytic amination reactions may be run under H2 pressure. | researchgate.net |

Advanced Purification and Isolation Techniques for this compound

After the synthesis, the crude product containing this compound must be purified to remove unreacted starting materials, catalysts, and byproducts. The choice of purification method depends on the physical properties of the target compound and the impurities present.

Chromatography: Column chromatography is a widely used and effective method for purifying quinoline derivatives. google.comgoogle.comacgpubs.org

Stationary Phase: Silica gel is the most common stationary phase used for the purification of quinoline compounds. google.com

Eluent System: A mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a polar solvent (like ethyl acetate) is typically used as the eluent. google.com The polarity of the eluent is gradually increased (gradient elution) to separate compounds with different polarities. For example, a mixture of petroleum ether and ethyl acetate (B1210297) in a 20:1 ratio has been used to purify a bromo-methoxyquinoline. google.com The progress of the separation is often monitored by thin-layer chromatography (TLC). google.com

Crystallization: Recrystallization is another powerful technique for purifying solid compounds. This method relies on the difference in solubility of the desired compound and impurities in a particular solvent at different temperatures. The crude product is dissolved in a hot solvent and then allowed to cool slowly, causing the pure compound to crystallize out while the impurities remain in the solution. This technique is particularly useful for obtaining highly pure products. google.com

Distillation: For liquid quinoline derivatives, distillation can be an effective purification method, especially for removing non-volatile impurities. However, for a solid compound like this compound, it is less commonly used as the primary purification step but might be employed to purify liquid starting materials.

Acid-Base Extraction: The basic nitrogen atom in the quinoline ring allows for purification by acid-base extraction. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution. The quinoline derivative will be protonated and move into the aqueous layer, while non-basic impurities remain in the organic layer. The aqueous layer can then be separated, basified, and the purified quinoline can be extracted back into an organic solvent.

Table 3: Purification Techniques for Bromo-Substituted Quinolines

| Technique | Principle | Typical Application | Relevant Research |

|---|---|---|---|

| Column Chromatography | Separation based on differential adsorption to a stationary phase. | Primary purification method for most quinoline syntheses. | google.comgoogle.comacgpubs.org |

| Recrystallization | Separation based on differences in solubility at varying temperatures. | Final purification step to obtain highly pure solid product. | google.com |

| Acid-Base Extraction | Separation based on the basicity of the quinoline nitrogen. | Removing non-basic impurities. | |

| Distillation | Separation based on differences in boiling points. | Purification of liquid precursors or products. |

Chemical Reactivity and Mechanistic Studies of 7 Bromo 5 Methylquinoline

Reactivity of the Bromine Substituent at C7

The bromine atom at the C7 position of the quinoline (B57606) ring is a focal point for various chemical transformations, primarily nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNA r) is a classic reaction wherein a nucleophile displaces a leaving group on an aromatic ring. byjus.com The presence of the electron-withdrawing nitrogen atom in the quinoline ring system makes the attached benzene (B151609) ring susceptible to nucleophilic attack, although less so than the pyridine (B92270) ring. gcwgandhinagar.comresearchgate.net The bromine at the 7-position, being a good leaving group, can be displaced by various nucleophiles. This reactivity is enhanced by the electron-withdrawing nature of the bromine itself, which increases the electrophilicity of the carbon to which it is attached.

For instance, 7-bromoquinolines can react with nucleophiles like sodium methoxide (B1231860) to yield methoxyquinolines. google.com A study on a related compound, 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine, demonstrated successful nucleophilic substitution reactions. researchgate.net Furthermore, the nitro group in compounds like 6-bromo-5-nitroquinoline (B1267105) can activate the bromo group for nucleophilic substitution, facilitating reactions with piperazine (B1678402) and morpholine. nih.gov

A common application of this reactivity is the synthesis of hydroxyquinolines. For example, 7-bromoquinoline (B152726) can be converted to 7-hydroxyquinoline (B1418103) in the presence of copper(I) oxide and sodium hydroxide (B78521) at elevated temperatures. chemicalbook.com Similarly, amination reactions can be performed, where an amino group replaces the bromine.

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on Bromoquinolines

| Starting Material | Nucleophile | Product | Reference |

| 5,7-dibromoquinoline | Sodium methoxide | 7-bromo-5-methoxyquinoline | google.com |

| 7-bromoquinoline | Sodium hydroxide / Cu₂O | 7-hydroxyquinoline | chemicalbook.com |

| 6-bromo-5-nitroquinoline | Piperazine | 6-piperazinyl-5-nitroquinoline | nih.gov |

| 6-bromo-5-nitroquinoline | Morpholine | 6-morpholinyl-5-nitroquinoline | nih.gov |

| 7-bromoquinoline-4-carboxylic acid methyl ester | NH₂Boc | methyl 7-((tert-butoxycarbonyl) amino) quinoline-4-carboxylate | google.com |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

The bromine atom at C7 serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with a halide, catalyzed by a palladium complex. nih.gov 7-Bromo-5-methylquinoline can participate in Suzuki-Miyaura reactions to form new C-C bonds at the C7 position. For example, 6-bromo-2-methylquinoline (B1268081) has been effectively coupled using this method. nih.govacs.org The reaction typically employs a palladium catalyst like PdCl₂(dppf) and a base such as potassium carbonate or cesium carbonate. researchgate.netnih.gov These reactions are fundamental in synthesizing more complex quinoline derivatives.

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to create a substituted alkene. wikipedia.orgmdpi.com Bromoquinolines are known substrates for the Heck reaction. scielo.brinnexscientific.com For instance, the palladium-catalyzed reaction of bromoquinolines with alkenes like vinyl ethers can proceed to form new olefinic linkages at the bromine-bearing carbon. scielo.br This reaction provides a direct method for the vinylation of the quinoline core. mdpi.com

Sonogashira Coupling: This cross-coupling reaction involves the reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes. rsc.org This method allows for the direct introduction of an alkynyl group at the C7 position of this compound. The synthesis of 2-amino-3-bromoquinolines has been achieved via a palladium-catalyzed process, which can then undergo subsequent Sonogashira reactions. rsc.org

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Key Reagents | Product Type |

| Suzuki-Miyaura | Organoboron compound | Pd catalyst, base (e.g., K₂CO₃) | Aryl/Alkyl-substituted quinoline |

| Heck | Alkene | Pd catalyst, base | Alkenyl-substituted quinoline |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu co-catalyst, base | Alkynyl-substituted quinoline |

Reactivity of the Methyl Substituent at C5

The methyl group at the C5 position, while generally less reactive than the bromine at C7, can undergo specific chemical transformations, notably oxidation and radical functionalization.

Oxidation Reactions (e.g., to Carboxylic Acid Derivatives)

The methyl group on the quinoline ring can be oxidized to a carboxylic acid group. This transformation is a common strategy for synthesizing quinolinecarboxylic acids. cdnsciencepub.com A powerful oxidizing agent like potassium permanganate (B83412) (KMnO₄) is frequently used for this purpose. evitachem.comlibretexts.org The oxidation of a methylquinoline with alkaline KMnO₄, followed by heating, typically yields the corresponding quinolinecarboxylic acid. chesci.com For example, 8-methylquinoline (B175542) can be oxidized to 8-quinolinecarboxylic acid. rsc.org Similarly, 2-methylquinoline (B7769805) derivatives can be oxidized to their corresponding carboxylic acids. mdpi.com

In some cases, milder oxidizing agents or different reaction conditions can lead to the formation of intermediate products like acetates. For instance, the aerobic oxidation of substituted 8-methylquinolines catalyzed by palladium(II) complexes can yield 8-quinolylmethyl acetates as the major product, with the carboxylic acid being a minor product. rsc.org

Table 3: Oxidation of Methylquinolines

| Starting Material | Oxidizing Agent/Catalyst | Product | Reference |

| 2-Hydroxy 4-methylquinoline | Alkaline KMnO₄ | 2-oxo quinoline-4-carboxylic acid | chesci.com |

| Substituted 8-methylquinolines | Pd(II) / O₂ | 8-quinolylmethyl acetates | rsc.org |

| 8-methylquinoline | - | 5-Aminoquinoline-8-carboxylic acid (multi-step) | cdnsciencepub.com |

| Methylquinoline derivatives | KMnO₄, CrO₃, HNO₃ | Quinoline carboxylic acids |

Radical Functionalization of the Methyl Group

The methyl group at C5 can also be a site for radical reactions, such as halogenation. A well-established method for this is benzylic bromination using N-bromosuccinimide (NBS) under irradiation. For example, 8-bromo-5-methylquinoline (B1439347) has been converted to 8-bromo-5-(bromomethyl)quinoline (B14205595) by refluxing with NBS in benzene under light irradiation. nih.gov This introduces a bromine atom onto the methyl group, creating a reactive handle for further synthetic modifications.

Reactivity of the Quinoline Heterocyclic System

The quinoline ring system itself possesses distinct reactivity patterns. It is a heterocyclic aromatic compound composed of a benzene ring fused to a pyridine ring. gcwgandhinagar.comecorfan.org This fusion results in a system that can undergo reactions characteristic of both benzene and pyridine. ecorfan.org

Quinoline is a weak base due to the lone pair of electrons on the nitrogen atom, which is not involved in the aromatic system. gcwgandhinagar.comresearchgate.net The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom, making it susceptible to nucleophilic substitution, typically at the 2- or 4-positions. gcwgandhinagar.comresearchgate.net Conversely, the benzene ring is more electron-rich and is the preferred site for electrophilic aromatic substitution, which generally occurs at the 5- and 8-positions. gcwgandhinagar.comresearchgate.netnumberanalytics.com

In this compound, the presence of the bromo and methyl substituents will influence the regioselectivity of further reactions on the ring system. The bromine atom is an electron-withdrawing group, which further deactivates the benzene ring towards electrophilic attack, while the methyl group is weakly activating. cymitquimica.com The interplay of these electronic effects, along with steric hindrance, will direct incoming electrophiles. For example, in 6-methylquinoline, electrophilic bromination with NBS in sulfuric acid leads to substitution at the 5-position. beilstein-journals.org The quinoline nitrogen can also act as a ligand, coordinating with various transition metals to form coordination compounds. ecorfan.org

Electrophilic Aromatic Substitution on the Quinoline Core

The quinoline ring system is generally less reactive towards electrophilic aromatic substitution (EAS) than benzene due to the electron-withdrawing effect of the nitrogen atom. However, the substituents on the carbocyclic ring of this compound modify this reactivity. The methyl group at C5 is an activating, ortho-, para-directing group, while the bromine at C7 is a deactivating but ortho-, para-directing group.

In acidic conditions, the quinoline nitrogen is protonated, further deactivating the entire ring system towards electrophiles. Electrophilic substitution, therefore, preferentially occurs on the benzene ring portion. The directing effects of the existing substituents are crucial. The C5-methyl group strongly activates the C6 and C8 positions. The C7-bromo group directs incoming electrophiles to the C6 and C8 positions. Consequently, electrophilic attack is most likely to occur at the C6 and C8 positions, with the C8 position being sterically hindered by the adjacent C7-bromo and peri C1-hydrogen. Therefore, the C6 position is the most probable site for further electrophilic substitution.

Studies on related 8-substituted quinolines show that bromination often occurs at the 7-position. For this compound, further halogenation or nitration would be directed by the combined influence of the methyl and bromo groups, primarily to the C6 position.

Reduction Reactions of the Quinoline Ring System

The pyridine ring of the quinoline system is susceptible to reduction. Catalytic hydrogenation is a common method to produce 1,2,3,4-tetrahydroquinoline (B108954) derivatives from quinolines. sci-hub.seresearchgate.net This transformation is valuable as the resulting tetrahydroquinoline scaffold is prevalent in many bioactive compounds and natural products. sci-hub.sedicp.ac.cn

For this compound, catalytic hydrogenation would selectively reduce the heterocyclic ring, yielding 7-Bromo-5-methyl-1,2,3,4-tetrahydroquinoline. Various catalytic systems can be employed for this purpose, including those based on transition metals like iridium, ruthenium, and nickel. researchgate.netdicp.ac.cndicp.ac.cn Metal-free hydrogenation methods, utilizing frustrated Lewis pairs or diboronic acid with a hydrogen source like water, have also emerged as effective alternatives for quinoline reduction. sci-hub.sedicp.ac.cnscholaris.ca These methods often exhibit high functional group tolerance, preserving substituents like the bromo group during the reduction of the quinoline core. dicp.ac.cn

Table 1: Potential Reduction Reactions of this compound

| Reaction | Reagents/Catalyst | Product | Reference |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Ru/Ir/Ni catalyst | 7-Bromo-5-methyl-1,2,3,4-tetrahydroquinoline | dicp.ac.cn, dicp.ac.cn, researchgate.net |

| Transfer Hydrogenation | Formic acid/TEA, Tethered Ru(II) catalyst | 7-Bromo-5-methyl-1,2,3,4-tetrahydroquinoline | dicp.ac.cn |

Hydroboration of the Quinoline Moiety

Hydroboration offers another route for the reduction and functionalization of the quinoline ring. The reaction of quinolines with boranes can lead to dearomatization. ias.ac.in For instance, spiro-bicyclic bisborane catalysts have been developed for the metal-free, chemoselective hydrogenation of quinolines, proceeding through a hydroboration mechanism. dicp.ac.cn The process typically involves the 1,2- or 1,4-addition of a B-H bond across the C=N or conjugated system of the pyridine ring. Subsequent steps, such as hydrolysis or reaction with hydrogen, lead to the corresponding di- or tetrahydroquinoline. sci-hub.seias.ac.in

Applying this to this compound, hydroboration using reagents like pinacolborane (HBpin), potentially catalyzed by iodine or magnesium complexes, would likely result in the regioselective 1,4-hydroboration to form a 1,4-dihydroquinoline (B1252258) intermediate. ias.ac.in This intermediate can then be further reduced or functionalized. The reaction conditions are often mild, which is advantageous for preserving the bromo and methyl substituents. ias.ac.in

Investigations into Reaction Mechanisms and Regioselectivity

Understanding the underlying mechanisms and the factors governing regioselectivity is paramount for predicting and controlling the chemical behavior of this compound.

Elucidation of Reaction Pathways and Identification of Intermediates

Reaction mechanisms for quinolines often involve distinct intermediates. In electrophilic aromatic substitution, the pathway proceeds through a positively charged intermediate known as a σ-complex or arenium ion. mdpi.com The attack of an electrophile on the carbocyclic ring of this compound generates this intermediate, and the stability of the σ-complex determines the regioselectivity of the reaction.

In nucleophilic substitutions, particularly on activated quinoline systems like quinoline-5,8-diones, the mechanism can involve the formation of an enol intermediate which is stabilized by hydrogen bonding before rearomatizing to the final product. ripublication.com For this compound itself, the bromine at C7 is a potential site for nucleophilic aromatic substitution (SNAr), especially under forcing conditions or through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). google.com These reactions proceed through well-defined catalytic cycles involving intermediates such as oxidative addition complexes and reductive elimination products.

Radical reactions also provide a pathway for functionalization. For instance, the halogenation of 8-substituted quinolines at the C5 position has been proposed to occur via a radical mechanism, which can be initiated by light or radical initiators and suppressed by radical inhibitors like TEMPO. rsc.org

Steric and Electronic Effects Governing Regioselectivity

The regioselectivity of reactions involving this compound is governed by a combination of steric and electronic effects imparted by its substituents.

Electronic Effects : The methyl group at C5 is an electron-donating group (EDG) that activates the quinoline ring towards electrophilic attack, particularly at the ortho (C6) and para (C4, within the pyridine ring) positions. Conversely, the bromine atom at C7 is an electron-withdrawing group (EWG) via induction but an electron-donating group via resonance. As a halogen, its inductive effect typically dominates, deactivating the ring. However, its resonance effect directs incoming electrophiles to the ortho (C6, C8) positions. The combined electronic effects of the C5-methyl and C7-bromo groups strongly favor electrophilic substitution at the C6 position.

Steric Effects : The methyl group at C5 and the bromo group at C7 create steric hindrance that can influence the approach of reagents. For example, while the C8 position is electronically activated by the C7-bromo group for electrophilic attack, it is sterically hindered by the same group. This steric shielding directs reactivity away from the C8 position and towards the more accessible C6 position. This principle is observed in the borylation of substituted quinolines, where regiochemistry is dominated by steric factors. researchgate.net

These steric and electronic principles are fundamental to predicting the outcome of various functionalization reactions on the this compound core. researchgate.net

Table 2: Summary of Directing Effects on the Carbocyclic Ring

| Position | Electronic Influence from C5-Methyl (EDG) | Electronic Influence from C7-Bromo (EWG/o,p-Director) | Steric Hindrance | Predicted Reactivity (EAS) |

|---|---|---|---|---|

| C6 | Activated (ortho) | Activated (ortho) | Low | High |

| C8 | Neutral | Activated (ortho) | High (from C7-Br) | Low |

Advanced Spectroscopic and Analytical Characterization of 7 Bromo 5 Methylquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy

No published studies containing one-dimensional (¹H, ¹³C) or two-dimensional (COSY, HSQC, HMBC, NOESY) NMR data for 7-Bromo-5-methylquinoline were found. While NMR data is available for related compounds, such as 8-bromo-2-methylquinoline (B152758) and 7-bromo-5-chloro-8-hydroxyquinoline, this information cannot be extrapolated to accurately describe the specific chemical shifts, coupling constants, and spatial correlations of the title compound.

Mass Spectrometry (MS and HRMS)

The search for mass spectrometry and high-resolution mass spectrometry (HRMS) data, which would confirm the molecular formula (C₁₀H₈BrN) and detail the fragmentation pattern of this compound, yielded no specific results.

Infrared (IR) Spectroscopy

No experimental infrared spectra for this compound are available in the searched literature. Such a spectrum would identify characteristic vibrations of its functional groups, including C-H, C=C, and C=N bonds within the quinoline (B57606) ring system and the C-Br bond.

X-ray Crystallography

A crystallographic analysis is essential for determining the precise solid-state structure, including bond lengths, bond angles, and intermolecular interactions. However, no X-ray diffraction data or crystal structure for this compound has been published. Data for isomers and other derivatives, such as 8-bromo-2-methylquinoline, exists but is not applicable to the target molecule.

Electronic Absorption Spectroscopy (UV-Vis)

Similarly, there is no available UV-Vis absorption data that would describe the electronic transitions within this compound. Spectroscopic studies have been conducted on other brominated quinolines, but not on this specific isomer.

Electrochemical Characterization (e.g., Cyclic Voltammetry) for Redox Properties

The electrochemical behavior of this compound is a critical aspect of its characterization, providing insights into its redox properties, which are fundamental to its potential applications in areas such as organic electronics, catalysis, and sensor technology. Cyclic voltammetry (CV) is a primary technique employed for this purpose, allowing for the investigation of the oxidation and reduction processes of the molecule.

The redox characteristics of quinoline derivatives are intrinsically linked to their molecular structure. The electron-rich aromatic system of the quinoline core, combined with the electronic effects of its substituents, dictates the ease with which the molecule can accept or donate electrons. In the case of this compound, the electron-donating methyl group at the 5-position and the electron-withdrawing bromo group at the 7-position are expected to influence the electron density distribution across the molecule, thereby affecting its oxidation and reduction potentials.

Studies on related quinoline derivatives have shown a strong correlation between their chemical structure and their redox potentials. For instance, the presence of a methyl group has been observed to facilitate oxidation in some quinoline compounds. nih.govunipi.it Conversely, the reduction potential can be shifted by such substitutions.

A cyclic voltammetry experiment for this compound would typically involve dissolving the compound in a suitable solvent containing a supporting electrolyte and then scanning the potential of a working electrode to observe the resulting current. The resulting voltammogram would provide key information, including the anodic and cathodic peak potentials, which correspond to the oxidation and reduction events, respectively.

| Parameter | Value | Conditions |

|---|---|---|

| Oxidation Potential (Epa) | [Data not available] | vs. Ag/AgCl, in acetonitrile (B52724) with 0.1 M TBAPF6 |

| Reduction Potential (Epc) | [Data not available] | vs. Ag/AgCl, in acetonitrile with 0.1 M TBAPF6 |

| HOMO Energy Level (eV) | [Calculated from Eox] | - |

| LUMO Energy Level (eV) | [Calculated from Ered] | - |

The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels, which are crucial for understanding the electronic properties and reactivity of the molecule, can be estimated from the oxidation and reduction potentials, respectively. The electrochemical characterization, therefore, provides a vital link between the molecular structure of this compound and its electronic functionality. Further research employing techniques like cyclic voltammetry is essential to fully elucidate the redox behavior of this compound and unlock its potential in various scientific and technological fields.

Computational and Theoretical Investigations of 7 Bromo 5 Methylquinoline

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a standard tool for investigating the properties of organic molecules. ripublication.commdpi.com DFT methods are favored for their balance of accuracy and computational cost, making them well-suited for studying medium-sized molecules like substituted quinolines. researchgate.nettandfonline.com These calculations can provide a wealth of information, from the molecule's three-dimensional shape to its electronic characteristics.

Electronic structure analysis, which often follows geometry optimization, maps the distribution of electrons within the molecule. This analysis helps in understanding the molecule's stability and charge distribution. For instance, in related quinoline (B57606) systems, the introduction of substituents like halogens and methyl groups has been shown to significantly alter the charge distribution across the aromatic rings. researchgate.net

Table 1: Illustrative Optimized Geometrical Parameters for a Related Quinoline Derivative (6-Chloroquinoline) using DFT/B3LYP/6-311++G(d,p) (Note: Data for 7-Bromo-5-methylquinoline is not available; this table serves as an example of typical DFT results for a related structure.)

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C2-C3 | 1.366 |

| C3-C4 | 1.420 |

| C4-C10 | 1.411 |

| N1-C2 | 1.316 |

| C6-Cl12 | 1.745 |

| C2-N1-C9 | 117.4 |

| C5-C6-C7 | 121.5 |

| C6-C7-C8 | 120.3 |

| Data derived from studies on 6-chloroquinoline. dergipark.org.tr |

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally implies higher reactivity. scirp.org

For quinoline derivatives, DFT calculations are used to determine the energies and spatial distributions of the HOMO and LUMO. dergipark.org.trresearchgate.net The presence of a bromine atom (an electron-withdrawing group) and a methyl group (an electron-donating group) on the quinoline ring of this compound is expected to significantly influence the energies and localizations of these orbitals. Studies on other substituted quinolines show that electron-withdrawing groups tend to lower the LUMO energy, making the molecule more susceptible to nucleophilic attack, while electron-donating groups raise the HOMO energy, making it a better nucleophile. scirp.orgresearchgate.net For example, a theoretical study on quinolin-4-one derivatives showed that a bromine substituent increases the molecule's reactivity by decreasing the energy gap. scirp.org

Table 2: Example FMO Properties for a Substituted Quinoline (Note: This is an illustrative table. Specific values for this compound require dedicated calculations.)

| Parameter | Energy (eV) |

| EHOMO | -6.5 |

| ELUMO | -1.5 |

| Energy Gap (ΔE) | 5.0 |

| Values are representative based on general findings for similar heterocyclic systems. researchgate.net |

Computational methods can predict various spectroscopic properties, which is invaluable for identifying and characterizing newly synthesized compounds.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, often used with DFT, can calculate the ¹H and ¹³C NMR chemical shifts. nih.govnih.govnih.gov These theoretical shifts, when compared to experimental spectra, help in assigning signals to specific atoms. For substituted quinolines, calculations can predict how the bromo and methyl groups in this compound would influence the chemical shifts of the ring protons and carbons. nih.gov

IR Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks in an Infrared (IR) spectrum. nih.govresearchgate.net These calculations help in assigning specific vibrational modes (stretching, bending) to the observed IR bands. Studies on molecules like 7-bromo-5-chloro-8-hydroxyquinoline have shown a good correlation between DFT-calculated frequencies and experimental FT-IR and FT-Raman spectra. researchgate.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). nih.govscience.gov It calculates the energies of electronic transitions from the ground state to various excited states. For this compound, TD-DFT could predict the wavelengths of maximum absorption (λmax) corresponding to π→π* and n→π* transitions within the aromatic system. mdpi.com

Reaction Mechanism Modeling and Transition State Analysis

Beyond static properties, computational chemistry can model the entire course of a chemical reaction. This involves mapping the potential energy surface of the reaction, identifying intermediates, and, crucially, locating the transition state—the highest energy point along the reaction pathway. The energy of the transition state determines the activation energy and thus the reaction rate.

For a molecule like this compound, these methods could be used to model various reactions. For example, in nucleophilic aromatic substitution, where the bromine atom is replaced, calculations could determine whether the reaction proceeds via a Meisenheimer complex and calculate the activation barrier. Similarly, for electrophilic substitution on the quinoline ring, modeling could predict the most likely site of attack by identifying the transition state with the lowest energy. While specific mechanism modeling for this compound is not prominent in the literature, studies on the hydrodenitrogenation of methyl-quinolines have used DFT to calculate key elementary reactions and understand how methyl substituents influence C–N bond cleavage. mdpi.com

Structure-Reactivity Relationships and Substituent Effects

A major goal of computational chemistry is to establish clear relationships between a molecule's structure and its reactivity. For the quinoline family, the type and position of substituents are known to have profound effects. researchgate.netmdpi.com

Electronic Effects: The bromine at the C7 position acts as an electron-withdrawing group through induction but can also donate electron density through resonance. The methyl group at C5 is primarily an electron-donating group through hyperconjugation and induction. Computational analysis can quantify these effects, for instance, by calculating atomic charges or mapping the molecular electrostatic potential (MEP). The MEP visually indicates electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

Steric Effects: The methyl group at the C5 position introduces steric bulk, which can hinder the approach of reactants to nearby positions (C4 and C6). Computational models can quantify this steric hindrance. Studies on 2-methyl- and 3-methyl-quinoline have shown that the position of the methyl group creates significant steric hindrance that can affect reaction pathways. mdpi.comresearchgate.net In this compound, the interplay between the electronic effects of the bromine and the steric/electronic effects of the methyl group would create a unique reactivity profile that computational methods are well-suited to explore.

Theoretical Physicochemical Property Prediction (e.g., TPSA, LogP, Hydrogen Bonding Characteristics)

Several key physicochemical properties that are important for applications in medicinal chemistry and materials science can be predicted computationally.

Topological Polar Surface Area (TPSA): TPSA is a descriptor that correlates with drug transport properties like intestinal absorption and blood-brain barrier penetration. It is calculated based on the surface areas of polar atoms (usually oxygen and nitrogen). For this compound, the TPSA would be primarily determined by the nitrogen atom in the quinoline ring. Predicted TPSA values for related bromo-methylquinolines are typically around 12.89 Ų. ambeed.com

LogP: The partition coefficient (LogP) is a measure of a compound's lipophilicity (oil/water solubility). It is a critical parameter in drug design, affecting absorption, distribution, metabolism, and excretion (ADME). Various computational models can predict LogP. For isomers like 7-bromo-4-methylquinoline, the consensus LogP is predicted to be around 3.2. ambeed.com

Hydrogen Bonding: The nitrogen atom in the quinoline ring of this compound can act as a hydrogen bond acceptor. Computational models can analyze the strength and geometry of potential hydrogen bonds, which is crucial for understanding interactions with biological targets like enzymes or receptors.

Table 3: Predicted Physicochemical Properties for Isomers and Related Quinoline Derivatives (Note: These values are for structurally similar compounds and serve as estimations for this compound.)

| Compound | Predicted LogP | Predicted TPSA (Ų) | Hydrogen Bond Acceptors |

| 7-Bromo-4-methylquinoline | ~3.2 | 12.89 | 1 |

| 5-Bromo-6-methylquinoline | ~2.78 | 12.89 | 1 |

| 6-Bromo-2-methylquinoline (B1268081) | ~3.31 | 12.89 | 1 |

| Ethyl 7-bromo-4-chloro-8-methylquinoline-3-carboxylate | ~4.14 | 39.19 | 3 |

| Data sourced from computational chemistry databases and related literature. ambeed.comchemscene.com |

Role of 7 Bromo 5 Methylquinoline As a Precursor in Advanced Organic Synthesis

Building Block for Complex Polycyclic and Heterocyclic Systems

The inherent reactivity of the carbon-bromine bond in 7-Bromo-5-methylquinoline makes it a favored building block for the synthesis of complex fused ring systems. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a primary method employed for this purpose, enabling the formation of C-C bonds between the quinoline (B57606) core and various aryl or heteroaryl partners. wikipedia.org This strategy is fundamental in constructing polycyclic and extended heterocyclic structures.

A notable application involves the synthesis of 7-aryl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one derivatives from 7-bromoquinoline (B152726) intermediates. researchgate.net In these syntheses, the 7-bromo group is coupled with a range of substituted phenylboronic acids. This key C-C bond-forming step transforms the relatively simple bromoquinoline into a complex, multi-ring system. researchgate.net The conditions for such transformations are carefully optimized to ensure high yields and purity of the resulting polycyclic compounds. researchgate.net This approach highlights how the 7-bromo substituent acts as a linchpin for introducing significant molecular complexity.

The following table details examples of complex heterocyclic systems synthesized from a 7-bromo-pyrrolo[2,1-b]quinazolin-9(1H)-one precursor, demonstrating the versatility of the Suzuki-Miyaura coupling in generating molecular diversity. While the initial precursor is more complex than this compound itself, the core reaction at the 7-bromo position is directly analogous and showcases the synthetic potential.

| Aryl Boronic Acid Reactant | Resulting 7-Aryl Substituted Product | Reaction Type | Catalyst System (Example) |

|---|---|---|---|

| Phenylboronic acid | 7-Phenyl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one | Suzuki-Miyaura Coupling | Palladium Catalyst |

| 4-Fluorophenylboronic acid | 7-(4-Fluorophenyl)-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one | Suzuki-Miyaura Coupling | Palladium Catalyst |

| 3-Chloro-4-fluorophenylboronic acid | 7-(3-Chloro-4-fluorophenyl)-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one | Suzuki-Miyaura Coupling | Palladium Catalyst |

| 4-Methylphenylboronic acid | 7-(4-Methylphenyl)-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one | Suzuki-Miyaura Coupling | Palladium Catalyst |

Furthermore, the principles of using halogenated quinolines extend to the synthesis of nitrogen-doped polycyclic aromatic hydrocarbons (N-PAHs). rsc.org Methodologies involving Suzuki coupling followed by intramolecular SNAr reactions can create fully fused N-doped PAHs, where the quinoline (or isoquinoline) moiety becomes an integral part of a large, graphitic structure. rsc.org This demonstrates the role of precursors like this compound in the bottom-up synthesis of advanced, nitrogen-containing polycyclic materials.

Scaffold for the Development of Novel Organic Materials (excluding those with medicinal or biological applications)

The unique electronic properties of the quinoline ring system make it an attractive scaffold for the development of novel organic materials, particularly for applications in optoelectronics. nih.govacs.org Synthetic organic semiconductors are the core components of devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). acs.org The ability to systematically modify the quinoline structure through reactions at positions like the C7-bromo group allows for the fine-tuning of electronic and photophysical properties. nih.gov

While direct studies on this compound for materials science are not widely documented, research on structurally similar compounds provides strong evidence of its potential. For instance, a small molecule based on a bis(6-bromoquinoline) design has been synthesized and investigated as a potential electroluminescent material for OLEDs. researchgate.net The synthesis of this material, 2,2′-((1E,1′E)-(2,5-bis(octyloxy)-1,4-phenylene)bis(ethene-2,1-diyl))bis(6-bromoquinoline), was achieved through a Knoevenagel condensation. researchgate.net This research underscores the utility of bromoquinoline derivatives in creating π-conjugated systems essential for organic electronics. researchgate.net The bromine atoms in such molecules serve as reactive sites for further functionalization, enabling the creation of even more complex materials or polymers with tailored properties for use in hole-transporting or emissive layers of OLEDs. oled.com

The table below summarizes the key aspects of using a bromoquinoline derivative in the synthesis of an OLED material, illustrating the potential pathway for this compound.

| Precursor | Reaction Type | Resulting Material | Potential Application |

|---|---|---|---|

| 6-Bromoquinoline-2-methylcarboxaldehyde | Knoevenagel Condensation | 2,2′-((1E,1′E)-(2,5-bis(octyloxy)-1,4-phenylene)bis(ethene-2,1-diyl))bis(6-bromoquinoline) | Electroluminescent Material for OLEDs |

The development of such materials is crucial for advancing display technology, with a focus on improving stability, charge carrier mobility, and luminescence efficiency. nih.gov The incorporation of halogenated heterocyclic systems like this compound into larger conjugated structures is a key strategy for achieving these performance goals.

Precursor in Cascade and Multicomponent Reactions for Chemical Diversity

Cascade reactions, also known as tandem or domino reactions, are highly efficient processes in which multiple bonds are formed in a single operation without isolating intermediates. This compound and its derivatives are valuable precursors for such reactions, enabling the rapid construction of complex molecular frameworks from simple starting materials.

A pertinent example is the visible-light-induced cascade sulfonylation/cyclization of 2-(alkynyl)phenyl isocyanides with sulfonyl chlorides. This metal-free reaction has been used to produce quinoline-2,4-diones. mdpi.com Notably, a derivative of 7-bromoquinoline was successfully employed in this transformation to yield 7-bromo-1,3-dimethyl-3-(tosylmethyl)quinoline-2,4(1H,3H)-dione with a high yield of 81%. mdpi.com This reaction proceeds through a radical-initiated cascade that forms multiple C-C and C-S bonds and constructs a new heterocyclic ring onto the quinoline scaffold in one pot. The presence of the bromo-substituent was well-tolerated under these conditions, demonstrating the robustness of this synthetic handle for inclusion in complex reaction sequences.

| Starting Material Class | Reaction Type | Key Reagents | Specific Product Example | Yield |

|---|---|---|---|---|

| Bromo-substituted 2-(alkynyl)phenyl isocyanide | Visible-Light-Induced Cascade Sulfonylation/Cyclization | p-Toluenesulfonyl chloride | 7-bromo-1,3-dimethyl-3-(tosylmethyl)quinoline-2,4(1H,3H)-dione | 81% |

In addition to cascade reactions, multicomponent reactions (MCRs), where three or more reactants combine in a single step, are powerful tools for generating chemical diversity. wikipedia.org The development of MCRs for the synthesis of functionalized 3-haloquinolines has been reported. nih.gov For example, a four-component tandem reaction using an aromatic amine, an aldehyde, an alkyne, and a halide salt can produce 3-haloquinoline structures. nih.gov While not specifically employing this compound, these methods establish the principle of incorporating halogen atoms into quinoline scaffolds via MCRs. The this compound framework is an ideal candidate for such reactions, where the existing substituents would direct the regiochemical outcome and the bromine atom could be retained for subsequent synthetic modifications.

Emerging Research Directions and Future Outlook for 7 Bromo 5 Methylquinoline Chemistry

Development of Sustainable and Green Synthetic Methodologies

The principles of green chemistry are increasingly pivotal in the synthesis of quinoline (B57606) derivatives, aiming to reduce environmental impact by minimizing waste, avoiding hazardous reagents, and utilizing renewable resources. chemicalbook.com Traditional methods for quinoline synthesis, such as the Skraup reaction, often involve harsh conditions and toxic reagents. google.com Consequently, a major research thrust is the development of more benign and sustainable routes to compounds like 7-Bromo-5-methylquinoline.

Future research will likely focus on several key green strategies. One promising avenue is the use of heterogeneous catalysts, which can be easily recovered and reused, thereby reducing waste and cost. For instance, metal-organic frameworks (MOFs) have been successfully employed in the one-pot synthesis of other heterocyclic compounds, offering high yields and reusability. fda.gov Another approach involves the use of environmentally friendly solvents, such as water or bio-based solvents, to replace traditional volatile organic compounds. biocrick.com Microwave-assisted and ultrasound-assisted syntheses are also gaining traction as they can significantly reduce reaction times and energy consumption. chemicalbook.combiocrick.com

The table below illustrates a comparative overview of traditional versus potential green synthetic approaches for substituted quinolines, highlighting the expected improvements in environmental performance.

| Parameter | Traditional Synthesis (e.g., Skraup) | Potential Green Synthesis |

| Catalyst | Homogeneous (e.g., strong acids) | Heterogeneous (e.g., MOFs, zeolites) |

| Solvent | Often hazardous (e.g., nitrobenzene) | Benign (e.g., water, ethanol) |

| Energy Input | High temperatures, long reaction times | Microwave, ultrasound, lower temperatures |

| Atom Economy | Moderate to low | High (e.g., one-pot reactions) |

| Waste Generation | Significant | Minimized |

Exploration of Undiscovered Reactivity Patterns and Unconventional Transformations

The unique electronic properties imparted by the bromine atom and the methyl group on the quinoline scaffold of this compound suggest a rich and largely unexplored reactivity. Future research is expected to uncover novel transformations that go beyond standard functionalization. For example, the bromine atom at the 7-position serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to introduce new carbon-carbon and carbon-heteroatom bonds.

Unconventional transformations, such as C-H activation, are also a promising area of investigation. Direct functionalization of the C-H bonds of the quinoline ring would provide a more atom-economical and efficient way to synthesize complex derivatives. Research into the regioselectivity of such reactions on the this compound core will be crucial. Furthermore, the exploration of photochemical and electrochemical methods could unlock new reactivity patterns that are not accessible through traditional thermal methods. For instance, visible-light-mediated reactions have emerged as a powerful tool for the synthesis of a variety of N-containing heterocycles.

Application of Flow Chemistry and Automation in Synthesis

Flow chemistry, or continuous-flow synthesis, offers numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, and easier scalability. cymitquimica.com For the synthesis of this compound and its derivatives, flow chemistry can enable the use of hazardous reagents or intermediates with greater safety, as only small amounts are reacting at any given time. The precise control over reaction parameters such as temperature, pressure, and residence time can lead to higher yields and purities.

The integration of automation with flow synthesis allows for high-throughput screening of reaction conditions and the rapid optimization of synthetic routes. Automated systems can also facilitate multi-step syntheses in a continuous fashion, reducing the need for manual intervention and purification of intermediates. The development of a fully automated flow synthesis of this compound would represent a significant advancement in its production.

Advanced In Situ Spectroscopic Monitoring of Reactions

A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing synthetic processes. Advanced in situ spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, allow for the real-time monitoring of reactions as they occur. This provides valuable insights into the formation of intermediates, the consumption of reactants, and the emergence of products.

For the synthesis of this compound, in situ NMR could be used to follow the progress of a reaction, identify transient intermediates, and determine the reaction kinetics. This information can be used to optimize reaction conditions, improve yields, and prevent the formation of byproducts. Similarly, in situ FTIR can provide real-time information about the changes in functional groups during a reaction. The data gathered from these techniques is invaluable for developing more robust and efficient synthetic protocols.

Computational Design of this compound Derivatives with Tailored Chemical Properties

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern drug discovery and materials science. google.com DFT calculations can be used to predict a wide range of molecular properties, including electronic structure, reactivity, and spectroscopic signatures. For this compound, computational studies can guide the design of new derivatives with specific, tailored chemical properties.

For example, DFT can be used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which provide insights into the molecule's electronic and optical properties. This information can be used to design derivatives with specific absorption and emission characteristics for applications in materials science. Furthermore, molecular docking simulations can predict the binding affinity of this compound derivatives to biological targets, aiding in the design of new therapeutic agents. google.com The table below presents hypothetical computational data for a series of this compound derivatives, illustrating how substituent effects on electronic properties could be predicted.

| Derivative | Substituent at C-2 | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 1 | -H | -6.25 | -1.85 | 4.40 |

| 2 | -NH2 | -5.80 | -1.70 | 4.10 |

| 3 | -NO2 | -6.80 | -2.50 | 4.30 |

| 4 | -OCH3 | -5.95 | -1.75 | 4.20 |

This data is representative and for illustrative purposes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.